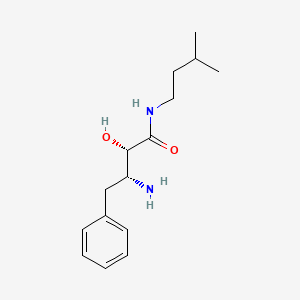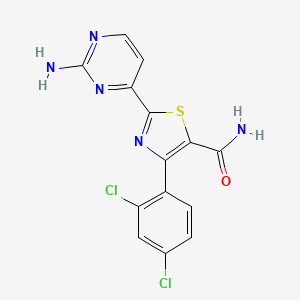
3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “PMID1738140C9” is known for its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP), distinguishing it from argininyl aminopeptidase (aminopeptidase B, RNPEP) and microsomal aminopeptidase N (ANPEP) . This specificity makes it a valuable tool in biochemical research, particularly in studies involving aminopeptidase enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “PMID1738140C9” involves a series of organic reactions designed to achieve high selectivity and yield. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including protection and deprotection steps, selective functional group transformations, and purification techniques such as chromatography.
Industrial Production Methods: Industrial production of “PMID1738140C9” would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This process would include optimizing reaction conditions for higher efficiency, implementing continuous flow chemistry techniques, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: “PMID1738140C9” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms, altering its activity and properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
“PMID1738140C9” has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving aminopeptidase enzymes, helping to elucidate enzyme mechanisms and functions.
Biology: The compound aids in understanding the role of aminopeptidases in cellular processes and disease states.
Medicine: Research into its potential therapeutic applications includes investigating its effects on diseases where aminopeptidase activity is implicated.
Industry: It may be used in the development of enzyme inhibitors for various industrial applications, including pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of “PMID1738140C9” involves its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP). By binding to the active site of DNPEP, the compound prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the normal function of DNPEP, leading to downstream effects on cellular processes that depend on aminopeptidase activity .
Similar Compounds:
- Argininyl aminopeptidase (aminopeptidase B, RNPEP) inhibitors
- Microsomal aminopeptidase N (ANPEP) inhibitors
Comparison: “PMID1738140C9” is unique in its high selectivity for cytosolic aspartyl aminopeptidase (DNPEP) compared to other aminopeptidase inhibitors. This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects. Similar compounds may inhibit multiple aminopeptidases, leading to broader but less specific effects.
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
(2S,3R)-3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)8-9-17-15(19)14(18)13(16)10-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10,16H2,1-2H3,(H,17,19)/t13-,14+/m1/s1 |
Clé InChI |
WABAJXKDQWZIOJ-KGLIPLIRSA-N |
SMILES isomérique |
CC(C)CCNC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |
SMILES canonique |
CC(C)CCNC(=O)C(C(CC1=CC=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)
![(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B10770312.png)
![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)
![(2S)-2-(4-[2-(3-[2,4-Difluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylbutyric acid](/img/structure/B10770327.png)
![3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10770332.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
![Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate](/img/structure/B10770341.png)
![[3H]Diprenorphine](/img/structure/B10770348.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10770355.png)
![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)
![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![Sodium; 7-[3-(4-fluoro-phenyl)-5-isopropyl-2-phenyl-3H-imidazol-4-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10770371.png)
